molecular formula C14H18N2O3 B1213923 ACETAMIDE,N-(2-(5,6-DIMETHOXY-1H-INDOL-3-YL)ETHYL)- CAS No. 69845-43-8

ACETAMIDE,N-(2-(5,6-DIMETHOXY-1H-INDOL-3-YL)ETHYL)-

Cat. No.: B1213923
CAS No.: 69845-43-8
M. Wt: 262.3 g/mol
InChI Key: WRYUMPMURJHKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACETAMIDE,N-(2-(5,6-DIMETHOXY-1H-INDOL-3-YL)ETHYL)- is an organic compound belonging to the class of acetamides. It features an indole moiety substituted with two methoxy groups at positions 5 and 6, and an ethyl chain linked to an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of ACETAMIDE,N-(2-(5,6-DIMETHOXY-1H-INDOL-3-YL)ETHYL)- typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the indole core, which is substituted with methoxy groups.

    Formation of the Ethyl Chain: The ethyl chain is introduced through a series of reactions involving halogenation and subsequent substitution.

    Acetamide Formation:

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

ACETAMIDE,N-(2-(5,6-DIMETHOXY-1H-INDOL-3-YL)ETHYL)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: The methoxy groups and the ethyl chain can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

ACETAMIDE,N-(2-(5,6-DIMETHOXY-1H-INDOL-3-YL)ETHYL)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(2-(5,6-DIMETHOXY-1H-INDOL-3-YL)ETHYL)- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

ACETAMIDE,N-(2-(5,6-DIMETHOXY-1H-INDOL-3-YL)ETHYL)- can be compared with other indole derivatives such as:

Properties

IUPAC Name

N-[2-(5,6-dimethoxy-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9(17)15-5-4-10-8-16-12-7-14(19-3)13(18-2)6-11(10)12/h6-8,16H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYUMPMURJHKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220139
Record name Methoxymelanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69845-43-8
Record name Methoxymelanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069845438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxymelanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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